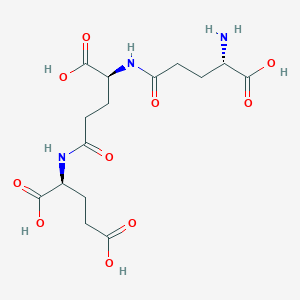
1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride
Vue d'ensemble
Description
1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride, or 1-AMDFCH, is a compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. Its chemical formula is C6H11ClF2NO. 1-AMDFCH is a versatile compound with a number of potential uses in research and development, including synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1-AMDFCH has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in medicinal chemistry, and as a biochemical reagent in biochemistry. It is also used as a starting material for the synthesis of other compounds, such as 1-amino-4,4-difluorocyclohexanol hydrochloride, which is used in the synthesis of pharmaceuticals.
Mécanisme D'action
1-AMDFCH is an acid-base catalyst, which means that it helps to accelerate chemical reactions by stabilizing the transition state of the reaction. It acts as a proton donor, donating a proton to the reactant molecule, which makes it easier for the reactant molecules to react with each other.
Biochemical and Physiological Effects
1-AMDFCH has been shown to have a number of biochemical and physiological effects. It has been shown to act as an anti-inflammatory agent, to inhibit the growth of certain bacteria, and to have anti-cancer properties. It has also been shown to have a protective effect on cells, protecting them from oxidative stress, and to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-AMDFCH has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also a very versatile reagent, and can be used in a wide range of reactions. The main limitation is that it is a relatively strong acid, and can cause corrosion of laboratory equipment if not handled properly.
Orientations Futures
1-AMDFCH has a wide range of potential applications in the field of scientific research. In the future, it may be used in the development of new pharmaceuticals, or as a reagent in the synthesis of other compounds. It may also be used in the development of new catalysts or as an additive in food and beverages. Additionally, it may be used in the development of new materials, such as polymers and nanomaterials. Finally, it may be used as a reagent in the synthesis of new drugs, such as anti-cancer drugs or antibiotics.
Propriétés
IUPAC Name |
1-(aminomethyl)-4,4-difluorocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)3-1-6(11,5-10)2-4-7;/h11H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDIXHKOPOMUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CN)O)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride | |
CAS RN |
1227808-08-3 | |
| Record name | 1-(aminomethyl)-4,4-difluorocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)



![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)





